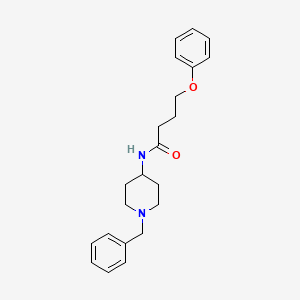
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide, also known as PB-22, is a synthetic cannabinoid that belongs to the class of compounds commonly referred to as designer drugs. PB-22 has been identified as a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. Due to its high potency and selective binding to CB1 receptors, PB-22 has been extensively studied for its potential applications in scientific research.
作用机制
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of CB1 receptors by N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabis. N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has also been shown to have some affinity for the CB2 receptor, which is primarily found in immune cells.
Biochemical and Physiological Effects:
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-convulsant properties. N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has also been shown to have anxiolytic effects, which makes it a potential candidate for the treatment of anxiety disorders.
实验室实验的优点和局限性
One of the main advantages of using N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide in scientific research is its high potency and selectivity for CB1 receptors, which makes it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, one of the main limitations of using N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide is its potential for abuse and dependence, which makes it a controlled substance in many countries.
未来方向
There are several potential future directions for research on N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide, including the development of new synthetic analogs with improved pharmacological properties, the investigation of the potential therapeutic applications of N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide in the treatment of anxiety disorders and other neurological conditions, and the exploration of the biochemical and physiological effects of N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide on other receptor systems in the body.
Conclusion:
In conclusion, N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide is a synthetic cannabinoid that has been extensively studied for its potential applications in scientific research. N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has been shown to have high potency and selectivity for CB1 receptors, which makes it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation. While N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has some limitations due to its potential for abuse and dependence, it remains a promising candidate for future research and development in the field of cannabinoid pharmacology.
合成方法
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide is synthesized through a multi-step process that involves the reaction of 4-phenoxybutanone with benzylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with a chloroformate derivative to yield the final product, N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide.
科学研究应用
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has been used in a wide range of scientific research studies, including pharmacological and toxicological investigations, as well as studies on the endocannabinoid system. N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide has been shown to have high affinity and selectivity for CB1 receptors, which makes it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation.
属性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-22(12-7-17-26-21-10-5-2-6-11-21)23-20-13-15-24(16-14-20)18-19-8-3-1-4-9-19/h1-6,8-11,20H,7,12-18H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOCCPBXYJCOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCOC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7564813.png)
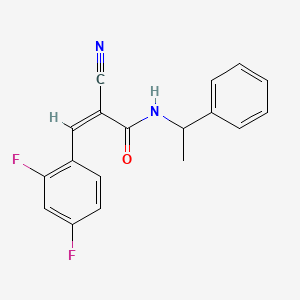
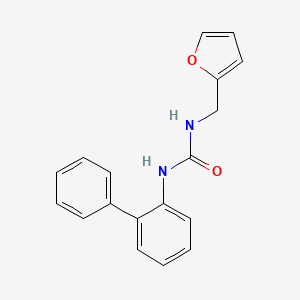
![N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]benzamide](/img/structure/B7564847.png)
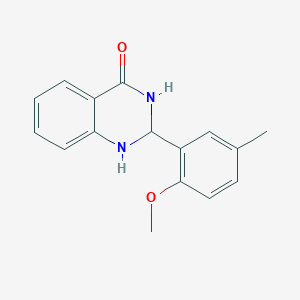

![2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide](/img/structure/B7564871.png)

![2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole](/img/structure/B7564879.png)
![2-methyl-N-[1-(oxolan-2-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7564886.png)
![N-[(3,4-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564894.png)
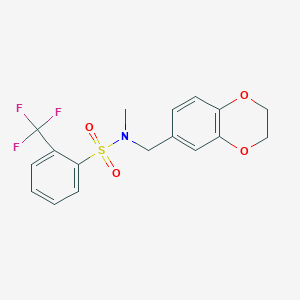
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7564925.png)
![3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B7564930.png)